BenchChemオンラインストアへようこそ!

MB-07344 sodium

Thyroid Hormone Receptor Nuclear Receptor Pharmacology Selectivity Profiling

MB-07344 sodium is the active phosphonic acid metabolite of the HepDirect prodrug system, offering unparalleled liver-selective TRβ activation. Its demonstrated additive cholesterol-lowering effect with atorvastatin and validated anti-steatotic efficacy make it the definitive tool for combination therapy and NASH studies, avoiding cardiac liabilities common to other thyromimetics.

Molecular Formula C19H25NaO5P
Molecular Weight 387.4 g/mol
Cat. No. B12416847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMB-07344 sodium
Molecular FormulaC19H25NaO5P
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP(=O)(O)O.[Na]
InChIInChI=1S/C19H25O5P.Na/c1-12(2)17-9-15(5-6-19(17)20)10-18-13(3)7-16(8-14(18)4)24-11-25(21,22)23;/h5-9,12,20H,10-11H2,1-4H3,(H2,21,22,23);
InChIKeyVCCUKROEOMSJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MB-07344 Sodium Procurement Guide: TRβ Agonist with Defined Binding Affinity and Combination Pharmacology


MB-07344 sodium (CAS 852947-39-8) is a phosphonic acid-based selective thyroid hormone receptor beta (TRβ) agonist [1]. It exhibits a binding affinity Ki of 2.17 nM for TRβ [1] and is the active metabolite of the liver-targeted HepDirect prodrug MB07811 (also known as VK2809) [2]. The compound belongs to the class of thyromimetics developed to harness the cholesterol-lowering effects of thyroid hormone while avoiding cardiac thyrotoxicosis mediated by TRα activation [3].

Why In-Class TRβ Agonists Are Not Interchangeable: MB-07344 Sodium's Distinct Profile


Generic substitution among TRβ agonists is scientifically unsound due to fundamental differences in molecular design, selectivity profiles, and prodrug activation mechanisms. While compounds like GC-1 (sobetirome), KB-2115 (eprotirome), and MGL-3196 (resmetirom) all target TRβ, their binding affinities, TRβ/TRα selectivity ratios, tissue distribution patterns, and safety profiles diverge significantly [1]. MB-07344 sodium is distinct as the active phosphonic acid metabolite of a HepDirect prodrug system that enables liver-selective activation via CYP3A4-mediated cleavage [2]. This prodrug design—where MB07811 is inactive (>12 µM TR affinity) and converted to MB-07344 selectively in hepatocytes—confers a tissue-targeting mechanism not shared by direct-acting TRβ agonists such as sobetirome or eprotirome [2]. The quantified differentiation below demonstrates that substitution would alter experimental outcomes related to combination pharmacology, cardiac safety margins, and liver-specific target engagement.

MB-07344 Sodium: Comparative Quantitative Evidence for Procurement and Experimental Design


TRβ Binding Affinity and TRα Selectivity: MB-07344 vs. T3 and In-Class Agonists

MB-07344 exhibits a TRβ binding affinity Ki of 2.17 ± 0.03 nM [1]. Its TRα/TRβ selectivity ratio (Ki TRα / Ki TRβ) is 15.8 [1], providing a defined window of β-selectivity. This contrasts with the endogenous agonist T3 (3,5,3'-triiodo-L-thyronine), which shows no functional selectivity between cholesterol lowering (TRβ-mediated) and tachycardia (TRα-mediated) [2]. In the broader class, resmetirom (MGL-3196) achieves higher β-selectivity (approximately 28-fold) [3], while MB-07344's 15.8-fold ratio positions it as a moderately selective tool compound. KB-141 binds hTRβ with 14-fold higher affinity than hTRα [4], placing it in a similar selectivity range.

Thyroid Hormone Receptor Nuclear Receptor Pharmacology Selectivity Profiling

Additive Cholesterol Lowering with Atorvastatin: MB-07344 vs. Monotherapy Baselines

In rabbits, intravenous MB-07344 decreased total plasma cholesterol (TPC) comparable to that achieved with a maximally effective oral dose of atorvastatin [1]. The addition of MB-07344 to atorvastatin resulted in a further decrease in TPC beyond either monotherapy [1]. In dogs and monkeys, the combination of MB07811 (prodrug of MB-07344) with atorvastatin caused a greater decrease in TPC than either MB07811 or atorvastatin administered as monotherapy [1]. This additive effect is clinically relevant given that a substantial percentage of dyslipidemic patients fail to achieve LDL-C goals with statin monotherapy [1].

Combination Pharmacology Dyslipidemia Preclinical Efficacy

Cardiac Safety Profile: MB-07344/MB07811 vs. T3 (Triiodothyronine)

MB-07344's phosphonic acid structure and liver-targeted prodrug design confer a cardiac safety advantage over the endogenous agonist T3. In rodent studies, MB07811 (the prodrug of MB-07344) did not increase heart weight or decrease pituitary TSHβ expression, whereas T3 produced both adverse cardiac effects [1]. Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) assays further demonstrate that MB-07344 is a full agonist in the liver but has no effect on the heart, unlike its carboxylic acid analogue which induces significant cardiac TR activity [2]. This liver-selective activation contrasts with T3, which shows no potency difference between cholesterol lowering and tachycardia [3].

Cardiac Safety TRα-Mediated Toxicity Therapeutic Index

TRβ Binding Affinity: MB-07344 (Ki = 2.17 nM) vs. Sobetirome (GC-1) (EC50 = 0.16 μM)

MB-07344 binds to TRβ with a Ki of 2.17 ± 0.03 nM [1]. In contrast, sobetirome (GC-1), another TRβ-selective agonist that advanced to clinical trials, exhibits an EC50 of 0.16 μM (160 nM) for TRβ-1 . This represents an approximately 74-fold difference in potency (2.17 nM vs. 160 nM), with MB-07344 demonstrating substantially higher binding affinity. Note that these values derive from different assay formats (Ki binding assay vs. functional EC50), representing cross-study comparable evidence rather than a direct head-to-head measurement under identical conditions.

Receptor Binding Potency Comparison TRβ Agonist Class

Hepatic Steatosis Reduction: MB-07344 Prodrug (MB07811) vs. T3

In rodent models of hepatic steatosis, MB07811 (the orally active prodrug of MB-07344) markedly reduced hepatic steatosis and decreased plasma free fatty acids (FFA) and triglycerides [1]. In contrast, T3 induced adipocyte lipolysis in vitro and in vivo and had a diminished ability to decrease hepatic steatosis [1]. The mechanistic basis involves accelerated hepatic fatty acid oxidation driven by MB-07344's TRβ activation, as reflected by increased hepatic mitochondrial respiration rates [1]. Notably, transaminase levels remained unchanged or were reduced, with no evidence of liver fibrosis or histological damage after up to 10 weeks of treatment [1].

NAFLD Hepatic Steatosis Liver-Targeted Pharmacology

Prodrug Activation Selectivity: MB-07344 Active Metabolite vs. Inactive Prodrug MB07811

The MB-07344 / MB07811 system employs a liver-targeted prodrug strategy: MB07811 has low TR affinity (>12 μmol·L⁻¹) and is converted to the active metabolite MB-07344 (Ki = 2.17 ± 0.03 nM) selectively in hepatocytes via CYP3A4-mediated cleavage [1]. This represents a >5,500-fold difference in receptor affinity between the prodrug and active metabolite (12,000 nM vs. 2.17 nM). In a Phase 1 clinical study, VK2809 (MB07811) demonstrated liver-selective activation evidenced by dose-dependent LDL-C reductions up to 41.2% (p<0.05) and triglyceride reductions up to 78.6% (p<0.05) without treatment-related cardiac rhythm abnormalities on Holter monitoring [2].

Prodrug Design HepDirect Technology Liver-Selective Activation

MB-07344 Sodium: Evidence-Based Research Applications and Experimental Design Scenarios


Combination Pharmacology with Statins for Dyslipidemia Research

MB-07344 sodium is uniquely suited for preclinical studies evaluating additive or synergistic cholesterol-lowering effects when combined with HMG-CoA reductase inhibitors (statins). The compound has demonstrated additive TPC reduction with atorvastatin across three preclinical species (rabbit, dog, monkey) [1]. This evidence supports its use in experimental designs where statin monotherapy responses are insufficient, particularly in models of statin-resistant dyslipidemia or when investigating mechanisms of combination lipid-lowering therapy [1].

NAFLD/NASH Preclinical Models Requiring Liver-Selective TRβ Activation

For investigators studying non-alcoholic fatty liver disease (NAFLD) or steatohepatitis (NASH), MB-07344 (via its prodrug MB07811) offers validated antisteatotic efficacy with documented safety advantages over T3. The compound markedly reduced hepatic steatosis in rodent models while avoiding T3-induced peripheral lipolysis that would otherwise confound hepatic lipid measurements [2]. The absence of liver enzyme elevations and histological damage after chronic treatment further supports its use in long-term steatosis reversal studies [2].

Cardiac Safety Pharmacology and TRα vs. TRβ Dissection Studies

MB-07344 sodium enables experimental discrimination between TRβ-mediated metabolic effects and TRα-mediated cardiac effects. Its demonstrated lack of heart weight increase and absence of cardiac mGPDH activation contrast sharply with T3, which produces tachycardia and cardiac hypertrophy [3][4]. This selectivity profile makes MB-07344 a suitable tool compound for studies requiring chronic TRβ activation without confounding cardiovascular endpoints, such as long-term metabolic intervention studies or investigations of tissue-specific nuclear receptor signaling [3].

Prodrug Pharmacology and Liver-Targeted Drug Delivery Research

The MB-07344 / MB07811 system serves as a validated model for HepDirect prodrug technology in academic and industrial research settings. The >5,500-fold affinity difference between inactive prodrug MB07811 (>12 μM) and active metabolite MB-07344 (Ki = 2.17 nM) [5], combined with CYP3A4-mediated hepatic activation [6], provides a quantitative framework for studying organ-selective drug delivery, prodrug activation kinetics, and tissue-specific target engagement. Clinical validation via Phase 1 data showing LDL-C reductions up to 41.2% without cardiac rhythm abnormalities further supports the translational relevance of this system [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for MB-07344 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.